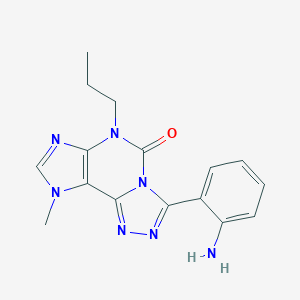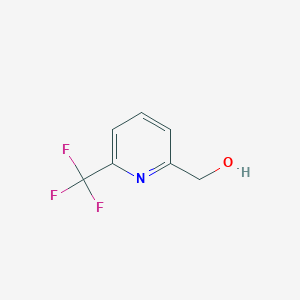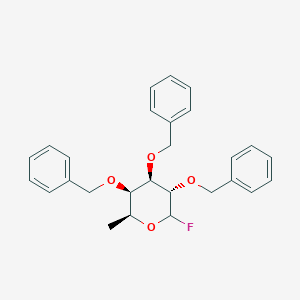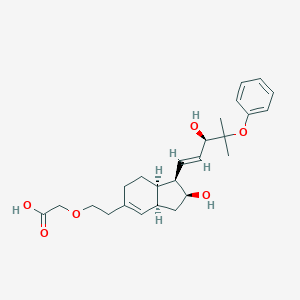
3-Oxahomoisocarbacyclin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxahomoisocarbacyclin is a synthetic compound that has been developed for its potential use in scientific research. It is a member of the carbacyclin family of compounds, which are known for their potent biological activities. 3-Oxahomoisocarbacyclin has been found to have a range of biochemical and physiological effects, making it a promising candidate for further study.
Wirkmechanismus
The mechanism of action of 3-Oxahomoisocarbacyclin is complex and not fully understood. It is known to activate the prostacyclin receptor, which plays a key role in regulating inflammation and platelet aggregation. It also interacts with other signaling pathways in the body, including the nitric oxide and cyclic AMP pathways.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-Oxahomoisocarbacyclin are diverse and include anti-inflammatory, anti-platelet, and neuroprotective activities. It has been shown to reduce inflammation in animal models of arthritis and to inhibit platelet aggregation in vitro. In addition, it has been found to protect neurons from oxidative stress and to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Oxahomoisocarbacyclin in lab experiments is its potent biological activity. This makes it a useful tool for studying the mechanisms of inflammation, platelet aggregation, and neurodegeneration. However, its complex mechanism of action and potential off-target effects may make it difficult to interpret experimental results. In addition, the high cost of the compound may limit its use in some labs.
Zukünftige Richtungen
There are many potential future directions for research on 3-Oxahomoisocarbacyclin. One area of interest is its potential use as a therapy for cardiovascular diseases, such as atherosclerosis and thrombosis. Another area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Future research may also focus on the development of more efficient synthesis methods for the compound and the identification of novel derivatives with improved biological activity.
Synthesemethoden
The synthesis of 3-Oxahomoisocarbacyclin involves a multi-step process that begins with the preparation of a key intermediate compound. This intermediate is then subjected to a series of chemical reactions, including cyclization and reduction, to produce the final product. The synthesis method has been optimized to yield high purity and high yields of the compound.
Wissenschaftliche Forschungsanwendungen
3-Oxahomoisocarbacyclin has a wide range of potential applications in scientific research. It has been shown to have potent anti-inflammatory and anti-platelet activities, making it a promising candidate for the treatment of cardiovascular diseases. It has also been found to have neuroprotective properties, making it a potential therapy for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
127127-92-8 |
|---|---|
Produktname |
3-Oxahomoisocarbacyclin |
Molekularformel |
C25H34O6 |
Molekulargewicht |
430.5 g/mol |
IUPAC-Name |
2-[2-[(1R,2S,3aR,7aR)-2-hydroxy-1-[(E,3R)-3-hydroxy-4-methyl-4-phenoxypent-1-enyl]-2,3,3a,6,7,7a-hexahydro-1H-inden-5-yl]ethoxy]acetic acid |
InChI |
InChI=1S/C25H34O6/c1-25(2,31-19-6-4-3-5-7-19)23(27)11-10-21-20-9-8-17(12-13-30-16-24(28)29)14-18(20)15-22(21)26/h3-7,10-11,14,18,20-23,26-27H,8-9,12-13,15-16H2,1-2H3,(H,28,29)/b11-10+/t18-,20-,21-,22+,23-/m1/s1 |
InChI-Schlüssel |
MYKBQVAHYUHFQI-LKZKSTISSA-N |
Isomerische SMILES |
CC(C)([C@@H](/C=C/[C@@H]1[C@@H]2CCC(=C[C@@H]2C[C@@H]1O)CCOCC(=O)O)O)OC3=CC=CC=C3 |
SMILES |
CC(C)(C(C=CC1C2CCC(=CC2CC1O)CCOCC(=O)O)O)OC3=CC=CC=C3 |
Kanonische SMILES |
CC(C)(C(C=CC1C2CCC(=CC2CC1O)CCOCC(=O)O)O)OC3=CC=CC=C3 |
Synonyme |
3-oxahomoisocarbacyclin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






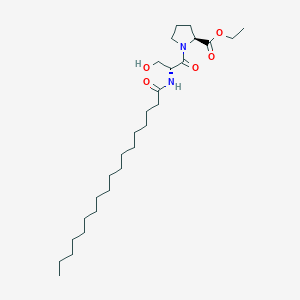
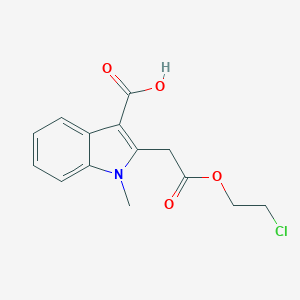
![4-(sec-Butyl{[1-(2-chlorophenyl)-3-isoquinolinyl]carbonyl}amino)-N,N,N-trimethyl-1-butanaminium iodide](/img/structure/B143617.png)

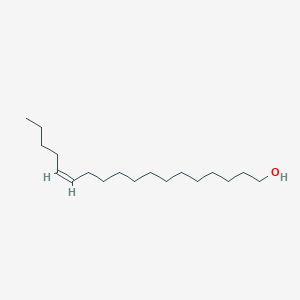
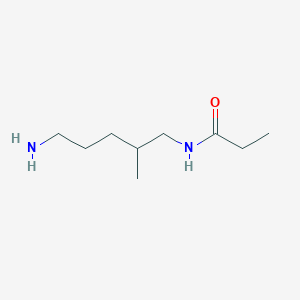
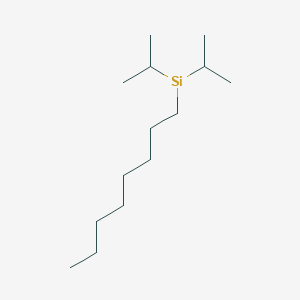
![5-Fluorobenzo[d]isothiazole](/img/structure/B143633.png)
